molecular formula C18H21N3O3 B267569 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide

4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide

Cat. No. B267569
M. Wt: 327.4 g/mol
InChI Key: JUAGMFZKNKIYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide, also known as ML239, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. This compound belongs to the class of N-acyl derivatives of anthranilic acid and has a molecular weight of 361.44 g/mol.

Mechanism of Action

4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide acts as an inhibitor of several enzymes, including protein kinase C (PKC) and matrix metalloproteinases (MMPs). It also inhibits the activity of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. By inhibiting these pathways, 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide can prevent the growth and spread of cancer cells, reduce inflammation, and improve neurological function.
Biochemical and Physiological Effects:
Studies have shown that 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has several biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, increasing apoptosis of cancer cells, and reducing the migration and invasion of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide is its high selectivity for its target enzymes, which reduces the risk of off-target effects. It also has good bioavailability and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, its low solubility in water can limit its use in certain experiments, and further studies are needed to determine its toxicity and pharmacokinetics.

Future Directions

There are several future directions for research on 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide, including testing its efficacy in clinical trials for the treatment of cancer, inflammation, and neurological disorders. Further studies are also needed to determine its toxicity and pharmacokinetics in humans and to develop more efficient synthesis methods. Additionally, 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide could be used as a tool compound to study the mechanisms of action of PKC, MMPs, and the Wnt/β-catenin signaling pathway.

Synthesis Methods

The synthesis of 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide involves a multi-step process that includes the condensation of 3-methoxypropylamine and 4-nitrobenzoic acid, followed by reduction and acylation to obtain the final product. The yield of the synthesis is around 40%, and the purity can be achieved through recrystallization.

Scientific Research Applications

4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases.

properties

Product Name

4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C18H21N3O3/c1-24-13-5-12-19-17(22)14-8-10-16(11-9-14)21-18(23)20-15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

JUAGMFZKNKIYPM-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.